Product packaging for Z-dehydro-Ala-OH(Cat. No.:CAS No. 39692-63-2)

Z-dehydro-Ala-OH

Cat. No.: B554526
CAS No.: 39692-63-2
M. Wt: 221.21 g/mol
InChI Key: QCHJVTWVRPQBBU-UHFFFAOYSA-N
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Description

Significance of Alpha,Beta-Dehydroamino Acids in Chemical and Biological Systems

α,β-Dehydroamino acids (dhAAs) are a class of non-coded amino acids characterized by the presence of a carbon-carbon double bond adjacent to the α-carbon chemimpex.comsigmaaldrich.comchemicalbook.com. This unsaturation imparts distinct chemical and conformational properties compared to their saturated counterparts. Naturally occurring dhAAs are frequently found in peptides isolated from microbial sources, including toxins and antibiotics, and have also been identified in higher plants and marine invertebrates chemimpex.comsigmaaldrich.comchemicalbook.comrsc.org.

The incorporation of dhAAs into peptide chains significantly influences their three-dimensional structure and stability. The double bond restricts the conformational freedom of the peptide backbone, often leading to more rigid structures and enhanced resistance to enzymatic degradation, thereby improving metabolic stability and bioavailability rsc.orgmagtech.com.cn. This conformational control is crucial in the design of peptidomimetics and foldamers, which mimic the structures of natural biomolecules magtech.com.cnuminho.pt.

Chemically, the α,β-double bond renders dhAAs highly reactive, acting as potent Michael acceptors that readily undergo additions with nucleophiles such as thiols and amines uminho.ptwikipedia.org. This inherent reactivity makes them valuable as orthogonal chemical handles for late-stage functionalization of peptides and proteins, enabling site-selective modifications through various bond-forming reactions, including Michael additions, transition-metal-catalyzed cross-couplings, and cycloadditions magtech.com.cnwikipedia.orgresearchgate.netox.ac.uk. The most abundant dhAAs found in nature are dehydroalanine (B155165) (Dha) and dehydrobutyrine (Dhb) uminho.ptwikipedia.org. Dha, the simplest α-dhAA, lacks geometric isomers, while Dhb can exist as Z or E isomers, with the Z-isomer being more prevalent in natural products sigmaaldrich.comuminho.pt.

Beyond their role in structural modification, dhAAs are implicated in various biological processes. They can contribute to the biological activity of natural products, influencing interactions with target molecules sigmaaldrich.comrsc.orgox.ac.uk. Furthermore, they can be involved in protein aging and the inactivation of cellular processes by bacterial enzymes psu.edursc.org. The unique reactivity of dhAAs also makes them valuable tools for bioorthogonal applications and in the synthesis of complex, biologically active molecules magtech.com.cnuminho.pt.

Research Trajectories and Scope for Z-Dehydro-Ala-OH and its Analogs

This compound, or N-benzyloxycarbonyl-dehydroalanine, is a protected derivative of dehydroalanine that has garnered significant attention in chemical research due to the utility of both the dehydroalanine moiety and the benzyloxycarbonyl (Cbz) protecting group chemimpex.comsigmaaldrich.com. The Cbz group is a common and robust protecting group for amines in peptide synthesis, offering stability under various reaction conditions while being readily removable when necessary chemimpex.comsigmaaldrich.comuminho.ptpsu.edumdpi.com.

The research involving this compound and its derivatives spans several key areas:

Peptide Synthesis and Protein Engineering: this compound serves as a crucial building block for synthesizing peptides with modified structures and enhanced properties chemimpex.comsigmaaldrich.comrsc.orgmagtech.com.cnresearchgate.netsigmaaldrich.com. Its incorporation can influence peptide conformation, stability, and biological activity, making it valuable for creating novel peptide therapeutics and for studying protein structure-function relationships chemimpex.comresearchgate.net. For instance, Z-dehydroalanine methyl ester (Z-Dehydro-Ala-OMe) is a commercially available derivative widely used in these applications sigmaaldrich.comsigmaaldrich.com.

Drug Discovery and Development: The unique reactivity and structural contributions of this compound make it a valuable intermediate in the development of novel pharmaceuticals. Its derivatives have shown potential as anticancer agents magtech.com.cn and are utilized in the synthesis of complex molecules, including intermediates for calcitonin gene-related peptide receptor antagonists rsc.org. Its ability to undergo conjugate addition reactions with various nucleophiles allows for the creation of diverse chemical scaffolds relevant to drug design rsc.orgresearchgate.net.

Synthetic Methodology: Significant efforts have been directed towards developing efficient and scalable synthetic routes to this compound and related compounds. Methods often involve the dehydration of N-protected serines or the elimination of thiol groups from cysteine derivatives rsc.orguminho.ptwikipedia.orgpsu.edu. Electrochemical oxidation followed by acid-catalyzed elimination has also emerged as a practical approach for gram-scale synthesis uva.nl. These methods provide access to structurally diverse dehydroalanine-based building blocks essential for further chemical transformations rsc.orgresearchgate.netuva.nl.

Functionalization and Bioconjugation: The reactive double bond in this compound allows for diverse chemical modifications. It can be functionalized through photocatalytic hydroarylation, enabling the creation of unnatural amino acids and the conjugation of peptides with various arenes, drug blueprints, and natural products researchgate.netuva.nl. This capability is instrumental in bioconjugation strategies for targeted therapies and in creating modified protein side-chains chemimpex.comox.ac.uk. Furthermore, this compound derivatives have been employed in the synthesis of selenocysteine-containing peptides, highlighting their versatility in incorporating non-canonical amino acids rsc.org.

The ongoing research into this compound and its analogs underscores their importance as versatile tools in modern chemical biology and synthetic chemistry, offering pathways to novel biomolecules with tailored properties and potential therapeutic applications.

Compound List

This compound (N-benzyloxycarbonyl-dehydroalanine)

Dehydroalanine (Dha)

Dehydrobutyrine (Dhb)

N-Cbz-dehydroalanine methyl ester (Z-Dehydro-Ala-OMe)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO4 B554526 Z-dehydro-Ala-OH CAS No. 39692-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(phenylmethoxycarbonylamino)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHJVTWVRPQBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405449
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39692-63-2
Record name Z-dehydro-Ala-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Z Dehydro Ala Oh and Its Derivatives

Established Synthetic Pathways for Z-Dehydro-Ala-OH Core Structure

The foundational methods for constructing the dehydroalanine (B155165) core rely on well-established organic reactions, primarily elimination and olefination strategies. These pathways provide reliable access to the α,β-unsaturated amino acid structure.

Elimination Reactions from Serine and Cysteine Precursors

A predominant strategy for synthesizing dehydroalanine involves the β-elimination of derivatives of serine and cysteine. nih.govrsc.org These proteinogenic amino acids serve as readily available precursors. The core principle of this method is the conversion of the hydroxyl group of serine or the thiol group of cysteine into a good leaving group, followed by base-induced elimination to form the double bond. rsc.orgresearchgate.net

For serine precursors, the hydroxyl group is typically activated by conversion to a sulfonate ester (e.g., tosylate or mesylate) or a phosphate (B84403) ester. Subsequent treatment with a base facilitates the elimination of the activated group. researchgate.net Similarly, cysteine can be converted to dehydroalanine through various elimination pathways, including reduction-elimination of disulfides, base-mediated elimination of disulfides, oxidative elimination, and bis-alkylation-elimination. researchgate.netresearchgate.netox.ac.ukrsc.org One common approach involves the S-alkylation of cysteine followed by oxidation to a sulfoxide, which then undergoes thermal syn-elimination. rsc.org Another method is the direct elimination from S-alkylated cysteine derivatives under basic conditions. rsc.org

A notable method involves the conversion of cysteine to S-phenylselenocysteine (SecPh), which can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS). Subsequent mild oxidation with reagents like hydrogen peroxide or sodium periodate (B1199274) leads to the formation of dehydroalanine residues. springernature.comillinois.eduscilit.com

Table 1: Comparison of Elimination Precursors for Dehydroalanine Synthesis

Precursor Amino AcidActivating Group/ModificationElimination ConditionKey Features
SerineTosyl, Mesyl, PhosphateBase-mediatedReadily available precursor.
CysteineS-alkylation followed by oxidationThermal or Base-mediatedVersatile precursor with multiple elimination routes. rsc.orgresearchgate.net
Phenylselenocysteine (B1259780)Oxidation of selenideMild oxidative conditionsCompatible with solid-phase peptide synthesis. springernature.comillinois.eduscilit.com

Olefination Strategies via Horner-Wadsworth-Emmons and Wittig Reactions

Olefination reactions provide an alternative and powerful approach for the synthesis of dehydroamino acids. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are particularly prominent in this context. rsc.org

The HWE reaction typically involves the condensation of an N-acyl dialkoxyphosphoryl glycine (B1666218) ester with an aldehyde. thieme-connect.com This method often shows a preference for the formation of the (Z)-isomer of the dehydroamino acid, with yields ranging from 80% to 95%. thieme-connect.com The reaction is generally carried out at low temperatures in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or a tert-butoxide. thieme-connect.com The stereochemical outcome can be influenced by the protecting groups on the phosphonate (B1237965) reagent. thieme-connect.com

The Wittig reaction, utilizing a phosphonium (B103445) ylide, can also be employed for the synthesis of dehydroamino acids. A Wittig-type reaction using an N-protected α-tosyl glycine ester has been reported to produce dehydroamino esters with high Z-selectivity. thieme-connect.com Developments in Wittig and HWE reactions under non-classical conditions, such as in aqueous media or under microwave irradiation, have also been explored to improve efficiency and reduce solvent usage. researchgate.net

Contemporary Approaches to Dehydroalanine Derivatives

Modern synthetic chemistry has focused on developing more efficient and versatile methods for the synthesis of dehydroalanine derivatives, including one-pot procedures and adaptations for peptide synthesis.

One-Pot Synthetic Protocols

One-pot syntheses offer significant advantages in terms of operational simplicity, reagent economy, and time efficiency. A practical one-pot method for the synthesis of various dehydroalanine esters has been developed, starting from commercially available N-protected serines and various haloalkanes. researchgate.netrsc.org This process is mediated by cesium carbonate (Cs₂CO₃) and involves a simultaneous esterification and elimination reaction. researchgate.netrsc.orgnih.gov This approach provides straightforward access to a diverse range of dehydroalanine-based building blocks. researchgate.netrsc.org

Applications in Solution and Solid-Phase Peptide Synthesis

The incorporation of dehydroalanine into peptides is a key application of its synthesis. Dehydroalanine residues can be introduced into peptides using both solution-phase and solid-phase peptide synthesis (SPPS) techniques. springernature.comillinois.edunsf.govnih.gov

In solution-phase synthesis, dehydroalanine-containing dipeptides or larger fragments can be prepared and then coupled to other amino acids or peptides. rsc.org However, the direct use of dehydroalanine in peptide coupling can be challenging due to the low nucleophilicity of its N-terminal enamine group. nsf.gov

A more common strategy, particularly in SPPS, is the post-translational modification of a precursor amino acid already incorporated into the peptide chain. nsf.gov As mentioned earlier, phenylselenocysteine is a valuable precursor for this purpose, as it can be readily incorporated into peptides via standard Fmoc-based SPPS, followed by oxidative elimination to generate the dehydroalanine residue. springernature.comillinois.eduscilit.com This method is advantageous because the oxidation conditions are mild and compatible with a wide range of functional groups commonly found in peptides. scilit.com The direct dehydration of serine or threonine residues within a peptide on a solid support has also been explored. thieme-connect.com

Stereoselective Synthesis of this compound and Related Isomers

The control of stereochemistry to selectively obtain the (Z)- or (E)-isomer of dehydroalanine is a critical aspect of its synthesis. The Horner-Wadsworth-Emmons reaction is a key method for achieving Z-selectivity. thieme-connect.com The condensation of N-acyl dialkoxyphosphoryl glycine esters with aldehydes generally yields (Z)-dehydroamino acids as the major product. thieme-connect.com

Another approach to stereoselective synthesis involves the elimination of β-hydroxyamino acids. The reaction of a β-hydroxyamino acid with thionyl chloride to form a cyclic sulfamidite, followed by DBU-mediated elimination, proceeds in a stereospecific anti-periplanar fashion. This allows for the selective formation of either the (E)- or (Z)-isomer depending on the stereochemistry of the starting β-hydroxyamino ester. thieme-connect.com

Furthermore, proline-catalyzed aldol (B89426) condensation of a glycine Schiff base with aldehydes has been shown to produce the Z-configured product with high selectivity. acs.org The use of chiral auxiliaries on dehydroalanine derivatives can also direct the stereochemical outcome of subsequent reactions, such as Michael additions. acs.org Rhodium-catalyzed conjugate arylation has been used for the site- and stereoselective functionalization of dehydroalanine residues within complex molecules, demonstrating high levels of stereocontrol. acs.org

Table 2: Summary of Stereoselective Synthetic Methods

MethodKey Reagents/ConditionsPredominant IsomerNotes
Horner-Wadsworth-Emmons ReactionN-acyl dialkoxyphosphoryl glycine ester, aldehyde, base (e.g., DBU)ZHigh Z-selectivity is often observed. thieme-connect.com
Elimination from β-hydroxyamino acidsThionyl chloride, DBUE or ZStereospecific anti-elimination dependent on precursor stereochemistry. thieme-connect.com
Proline-catalyzed Aldol CondensationGlycine Schiff base, aldehyde, prolineZHigh Z-selectivity reported. acs.org
Rh-catalyzed Conjugate ArylationRhodium catalyst, arylboronic acidE or ZHigh stereoselectivity in the functionalization of existing dehydroalanine residues. acs.org

Chemical Reactivity and Functionalization of Z Dehydro Ala Oh

Nucleophilic Addition Reactions to the Unsaturated System

The electron-deficient nature of the double bond in Z-dehydro-Ala-OH makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles. These reactions are often performed under mild, biocompatible conditions, making them suitable for modifying peptides and proteins. ox.ac.ukrsc.orgwikipedia.orgnih.govresearchgate.netrsc.org

This compound readily undergoes Michael-type conjugate additions with various nucleophiles, including thiols, amines, carbon nucleophiles, and selenium nucleophiles. These reactions result in the formation of new C–S, C–N, C–C, and C–Se bonds, respectively, at the β-carbon of the dehydroalanine (B155165) residue. ox.ac.ukrsc.orgnih.govresearchgate.netrsc.orgresearchgate.net The addition of thiols, for instance, leads to the formation of thioether linkages, analogous to lanthionine (B1674491) formation. ox.ac.ukwikipedia.org Similarly, amines can add to form β-amino acid derivatives. nih.govresearchgate.netrsc.orgresearchgate.net Research has explored achieving high diastereoselectivity and enantioselectivity in these additions, often employing chiral catalysts or modified chiral dehydroalanine derivatives. researchgate.netnih.govacs.orgacs.org Notably, the rate of these Michael additions has been observed to accelerate significantly in aqueous media, facilitating shorter reaction times and higher yields. nih.gov

Table 1: Nucleophilic Additions to this compound

Nucleophile TypeResulting BondExample Product TypeKey References
Thiols (R-SH)C–SLanthionine analogs ox.ac.ukwikipedia.orgrsc.org
Amines (R-NH₂)C–Nβ-Amino acid derivs. nih.govresearchgate.netrsc.orgresearchgate.net
Carbon NucleophilesC–Cβ-Substituted amino acids researchgate.netrsc.orgresearchgate.netnih.govacs.org
Selenium Nucleophiles (R-SeH)C–SeSelenocysteine (B57510) analogs rsc.orgnih.gov

Dehydroalanine serves as a critical intermediate for the synthetic incorporation of selenocysteine (Sec), the 21st proteinogenic amino acid, into peptides and proteins. rsc.orgnih.govacs.orgresearchgate.net The process typically involves the nucleophilic attack of a selenium species, such as selenophosphate or a selenol, onto the dehydroalanine residue. rsc.orgnih.gov Synthetically, this can be achieved by reacting dehydroalanine derivatives with selenium nucleophiles, like p-methoxybenzyl (pMob) selenol, to yield selenocysteine-containing peptides. rsc.orgnih.gov This methodology is highly valued for introducing selenium into biomolecules, leveraging its unique redox properties for various applications in chemical biology. rsc.orgnih.govresearchgate.net

Radical-Mediated Functionalization Strategies

The electron-deficient nature of the double bond in this compound also makes it amenable to radical additions, allowing for the formation of new carbon-carbon bonds through radical pathways. nih.govbeilstein-journals.orgresearchgate.net

Giese-type reactions are a class of radical additions to electron-deficient olefins, typically involving the formation of an alkyl radical that adds to the olefin, followed by hydrogen atom transfer (HAT) or single-electron transfer (SET) and protonation. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.gov Modern approaches have developed metal-free, photochemical strategies for Giese-type alkylation of dehydroalanine derivatives. These methods often employ silane-mediated halogen-atom transfer (XAT) from alkyl bromides to generate alkyl radicals, which then add to the dehydroalanine moiety. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net This strategy is advantageous as it can be performed under mild conditions, including in aqueous buffer solutions like phosphate-buffered saline (PBS), making it suitable for late-stage functionalization of biomolecules. beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net

Table 2: Conditions for Photochemical Giese-Type Alkylation of Dehydroalanine Derivatives

Radical SourceInitiator/MediatorPhotocatalystSolventKey OutcomeReferences
Alkyl BromidesTris(trimethylsilyl)silane (TTMS)Benzophenone derivativePBS (aqueous)C(sp³)–C(sp³) bond formation beilstein-journals.orgresearchgate.netbeilstein-journals.orgnih.govresearchgate.net

Reversible hydrogen transfer reactions involving cysteine thiyl radicals (CysS•) and surrounding amino acid residues in peptides can lead to the formation of dehydroalanine. nih.govresearchgate.netnih.govacs.org This process typically involves a 1,3-hydrogen shift from the cysteine's α-carbon to the thiyl radical, followed by the elimination of HS•, resulting in dehydroalanine. nih.govresearchgate.net Furthermore, alanine (B10760859) residues themselves can participate in hydrogen transfer, potentially leading to dehydroalanine formation from alanine. nih.govresearchgate.netacs.org These radical processes can also induce the stereochemical inversion of alanine residues, converting L-alanine to D-alanine. nih.govresearchgate.netacs.org

Metal-Catalyzed Transformations and Cross-Coupling Processes

Transition metal catalysis offers powerful routes for the functionalization of this compound and related unsaturated amino acid derivatives, enabling the construction of complex molecular architectures. nih.govmdpi.comugent.beacs.orguni-hamburg.deacs.org

Heck Cross-Coupling: This palladium-catalyzed reaction has been employed to functionalize dehydroalanine derivatives, for example, by coupling aryl iodides with dehydroalanine moieties within the ligand sphere of chiral nickel complexes. acs.org Methyl 2-(acetylamino)acrylate, a dehydroalanine derivative, has also been utilized in Heck cross-coupling reactions with iodoindazoles to synthesize novel azatryptophan derivatives. researchgate.net

Suzuki-Miyaura Cross-Coupling: While discussed in broader contexts of complex molecule synthesis, this palladium-catalyzed cross-coupling reaction is a versatile tool for C–C bond formation that can be applied to unsaturated systems. nih.govugent.be

Other Metal-Catalyzed Reactions: Palladium and other transition metals are instrumental in various transformations, including C–C bond activation, cyclizations, and dehalogenations, which can be applied to the functionalization of unsaturated amino acid scaffolds. nih.govmdpi.comugent.beacs.orguni-hamburg.deacs.org For instance, chiral dehydroalanine-based nickel complexes have been key in sequential Heck cross-coupling and hydrothiolation reactions to access enantiopure cysteine derivatives. acs.org

Table 3: Metal-Catalyzed Transformations Involving Dehydroalanine Derivatives

Reaction TypeMetal CatalystKey TransformationSubstrate Example (Dha Derivative)Outcome/ApplicationReferences
Heck Cross-CouplingPd(II)C–C bond formationAryl iodides + Dha derivativeSynthesis of β-aryl substituted amino acids acs.orgresearchgate.net
Heck Cross-CouplingPd(II)C–C bond formation3-Iodoindazoles + Methyl 2-(acetylamino)acrylateSynthesis of dehydro 2-azatryptophans researchgate.net
Sequential Heck & HydrothiolationNi(II) (chiral complex)C–C and C–S bond formationAryl iodides + Alkyl thiolsAsymmetric synthesis of β-aryl substituted cysteines acs.org
Suzuki-Miyaura Cross-CouplingPdC–C bond formationAryl halides + Organoboron compoundsGeneral C–C coupling for complex synthesis nih.govugent.be

Conformational and Structural Investigations of Dehydroalanine Containing Peptides

Computational Chemistry and Molecular Modeling Approaches

Docking Studies and Binding Interactions

Research into related compounds, such as the Z and E isomers of ceftaroline (B109729) fosamil and ceftobiprole, highlights the importance of stereochemistry in binding interactions with proteases like SARS-CoV-2 Mpro and PLpro nih.gov. These studies show that the Z-isomer can exhibit different binding poses and interaction strengths compared to its E-isomer, with specific interactions often involving sulfur atoms and active site residues nih.gov. Although these are not peptides containing Z-dehydro-Ala-OH, they illustrate how stereoisomers of unsaturated systems can lead to distinct binding profiles, a principle applicable to dehydroamino acid-containing peptides. The ability of DHAs to improve a peptide's interaction with its biological targets is a key reason for their incorporation into bioactive peptides and drugs researchgate.net.

Quantum Chemical Calculations and Reaction Mechanisms

DFT has also been employed to investigate the stereoselectivity of reactions involving dehydroalanine (B155165) dienophiles bac-lac.gc.ca. These studies analyze factors influencing the formation of Z-isomers, such as the nature of substituents and their electronic effects on LUMO energies bac-lac.gc.ca. For example, calculations showed that changing a substituent from a proton to a methyl group can make the Z-isomer formation less favorable by 3.0 kcal/mol bac-lac.gc.ca. Furthermore, DFT has been used to understand photochemical isomerization mechanisms, including hydrogen atom transfer events in heterocyclic compounds, where the Z isomer might react via a concerted hydrogen atom transfer, while the E isomer may involve ring-opening intermediates researchgate.net. The calculations help in determining relative energies of reagents, transition states, and products, providing insights into reaction pathways and stereochemical outcomes bac-lac.gc.caresearchgate.net.

Biological and Biochemical Roles of Dehydroalanine in Natural Systems

Biosynthetic Pathways Involving Dehydroalanine (B155165) Formation

Dehydroalanine residues are integral to the biosynthesis of several classes of natural products, where they are typically introduced through the post-translational modification of serine or cysteine residues.

Dehydroalanine is a common feature in Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs), a diverse class of natural products. beilstein-journals.org The biosynthesis of RiPPs begins with the ribosomal synthesis of a precursor peptide, which consists of a leader peptide and a core peptide. beilstein-journals.orgasm.org The leader peptide acts as a recognition signal for a series of modifying enzymes that introduce a wide array of chemical functionalities into the core peptide. beilstein-journals.orgnih.gov

One of the key modifications is the dehydration of serine and threonine residues to form dehydroalanine and dehydrobutyrine, respectively. nih.gov This reaction is catalyzed by a class of enzymes known as dehydratases. nih.gov The presence of dehydroalanine residues can significantly impact the final structure and biological activity of the mature RiPP. nih.gov The electrophilic nature of the dehydroalanine residue also makes it a handle for further chemical modifications. nih.gov

Key Steps in RiPP Biosynthesis Involving Dehydroalanine
StepDescriptionKey Enzyme ClassPrecursor ResidueResulting Residue
1. Ribosomal SynthesisProduction of a precursor peptide containing a leader and core region.RibosomeSerine/ThreonineSerine/Threonine
2. Post-Translational ModificationEnzymatic dehydration of specific amino acid residues in the core peptide, guided by the leader peptide.DehydratasesSerineDehydroalanine
3. Further Modifications/MaturationThe dehydroalanine residue can undergo further reactions, such as cyclization, or remain as a key structural feature of the final RiPP.Varies (e.g., Cyclases)DehydroalanineModified Dehydroalanine/Lanthionine (B1674491)

Lantibiotics are a specific class of RiPPs characterized by the presence of lanthionine and methyllanthionine thioether cross-links. ingentaconnect.com The biosynthesis of these unique structures is intrinsically linked to the formation of dehydroalanine. asm.orgsigmaaldrich.com

The process begins with the enzymatic dehydration of serine and threonine residues within the precursor peptide to yield dehydroalanine and dehydrobutyrine, respectively. asm.orgnih.gov This reaction is carried out by lantibiotic dehydratases. nih.gov Following this, a dedicated cyclase enzyme catalyzes the stereospecific Michael-type addition of the thiol group of a cysteine residue to the dehydroalanine or dehydrobutyrine residue. asm.orgingentaconnect.comeurekaselect.com This intramolecular cyclization results in the formation of the characteristic lanthionine or methyllanthionine rings that define the structure and function of lantibiotics. asm.org Nisin, a well-known food preservative, is a prime example of a lantibiotic whose biosynthesis relies on this dehydroalanine-mediated pathway. asm.orgingentaconnect.comwikipedia.org

Enzymatic Steps in Lantibiotic Biosynthesis
EnzymeFunctionSubstrate Residue(s)Product Residue(s)
Lantibiotic DehydrataseDehydration of serine/threonine residues.Serine, ThreonineDehydroalanine, Dehydrobutyrine
Lantibiotic CyclaseCatalyzes the addition of cysteine's thiol group to dehydroamino acids.Dehydroalanine/Dehydrobutyrine and CysteineLanthionine/Methyllanthionine

The biosynthesis of the phosphonotripeptide antibiotic dehydrophos involves a fascinating pathway where a dehydroalanine analog plays a crucial, albeit transient, role. pnas.orgnih.gov Dehydrophos contains a phosphonate (B1237965) analog of dehydroalanine, referred to as ΔAla(P). pnas.orgnih.gov

Initial bioinformatic analysis suggested a direct pathway where Serine(P), the phosphonate analog of serine, would be converted to ΔAla(P) and then incorporated into the peptide. pnas.orgnih.gov However, in vitro reconstitution of the biosynthetic pathway revealed a more complex route. pnas.orgnih.gov The enzyme DhpH does catalyze the β-elimination of phosphorylated Ser(P) to form ΔAla(P). pnas.orgnih.gov But, this ΔAla(P) is not directly ligated. Instead, it is hydrolyzed to acetyl phosphonate. pnas.orgnih.gov A second enzyme, DhpD, then converts acetyl phosphonate into Ala(P), the phosphonate analog of alanine (B10760859). pnas.orgnih.gov This Ala(P) is then condensed with Leucine-tRNALeu. The dehydro- (B1235302) functionality is introduced later in the pathway by a desaturase enzyme, DhpJ, which acts on the Leu-Ala(P) dipeptide to form the final dehydrophos structure. pnas.orgnih.gov

This pathway highlights a novel strategy where a dehydroalanine analog is a key intermediate but undergoes further transformation before the final unsaturation is introduced. nih.gov

Enzymatic Activity and Interaction Mechanisms

Dehydroalanine residues are not only building blocks of natural products but are also found at the active sites of certain enzymes, where they play a direct role in catalysis. Furthermore, their electrophilic nature makes them effective components of enzyme inhibitors.

For a considerable time, dehydroalanine was thought to be the key catalytic electrophile in the active site of enzymes belonging to the aromatic amino acid lyase family, such as histidine ammonia-lyase (histidase) and phenylalanine ammonia-lyase (PAL). wikipedia.orgnih.gov It was proposed that this dehydroalanine residue was formed post-translationally from a serine residue. acs.org

However, more recent crystallographic studies of histidine ammonia-lyase from Pseudomonas putida have revealed a more complex and novel structure at the active site. nih.gov The catalytically active electrophile is not a simple dehydroalanine residue but a 4-methylidene-imidazole-5-one (MIO) moiety. nih.govebi.ac.uk This MIO cofactor is formed autocatalytically through the cyclization and dehydration of an internal Ala-Ser-Gly sequence of the polypeptide chain. nih.govebi.ac.uk While the initial dehydration step is analogous to dehydroalanine formation, the subsequent cyclization creates a more potent electrophilic center essential for the enzyme's catalytic activity in eliminating ammonia (B1221849) from histidine or phenylalanine. nih.gov

The electrophilic character of the α,β-unsaturated system in dehydroalanine makes it an excellent Michael acceptor, a property that has been exploited in the design of enzyme inhibitors. nih.gov Dehydroalanine-containing peptides can act as potent and specific inhibitors of various enzymes, particularly peptidases. nih.gov

A notable example is the inhibition of tripeptidyl peptidase II. A synthetic peptide containing a dehydroalanine residue was shown to be a highly efficient competitive inhibitor of this enzyme, with a Ki value in the nanomolar range. nih.gov In this study, replacing a serine residue in a known peptide inhibitor with dehydroalanine resulted in a 45-fold increase in inhibitory potency. nih.gov This suggests that the dehydroalanine residue can form a covalent adduct with a nucleophilic residue in the enzyme's active site, leading to irreversible or very tight-binding inhibition. nih.gov The reactivity of dehydroalanine makes it a valuable warhead for the development of targeted enzyme inhibitors for therapeutic applications. nih.gov

Substrate Mimicry in Biological Reactions

Dehydroalanine (Dha), with its electrophilic α,β-unsaturated carbonyl group, serves as a versatile chemical handle for mimicking various post-translational modifications (PTMs). ox.ac.ukwikipedia.org This reactivity allows researchers to install mimics of natural PTMs with minimal structural "scars," providing powerful tools to study complex biological processes like chromatin biology, kinase activation, and protein ubiquitination. ox.ac.uk

The core of this mimicry lies in the Michael addition reaction, where a nucleophile adds to the β-carbon of the Dha residue. By choosing an appropriate thiol-containing nucleophile, a wide array of PTMs can be emulated. researchgate.net For instance, the addition of mercapto-ethylamine, N,N-dimethyl-mercapto-ethylamine, or N,N,N-trimethyl-mercapto-ethylamine to a Dha residue results in mimics of monomethylated, dimethylated, and trimethylated lysine (B10760008), respectively. Similarly, an acetylated lysine mimic can be generated using N-acetyl-cysteamine. ox.ac.uk

This strategy has been successfully applied to complex proteins, such as histones, to investigate the effects of specific modifications. In one study, a cysteine residue genetically incorporated into histone H3 was converted to dehydroalanine. This Dha residue then served as a precursor for generating mimics of six different PTMs, including various lysine methylation states and serine phosphorylation. ox.ac.uk Remarkably, these synthetic PTM mimics were recognized by antibodies raised against the natural modifications, demonstrating their structural and functional fidelity. ox.ac.uk

The ability to generate homogenous, site-specifically modified proteins overcomes a major limitation of studying PTMs from natural sources, which are often heterogeneous and difficult to isolate. ox.ac.uk This chemical biology approach provides precise control for dissecting the functional role of individual modifications and their interplay in cellular signaling. ox.ac.ukresearchgate.net

Table 1: Examples of Post-Translational Modification Mimicry via Dehydroalanine
Target PTMNucleophile Added to DhaResulting MimicReference
Lysine MonomethylationMercapto-ethylamineMonomethylated thialysine ox.ac.uk
Lysine DimethylationN,N-dimethyl-mercapto-ethylamineDimethylated thialysine ox.ac.uk
Lysine AcetylationN-acetyl-cysteamineAcetylated thialysine ox.ac.uk
Serine PhosphorylationThiophosphoric acidPhosphocysteine ox.ac.uk
Serine GlycosylationThiocarbohydratesS-linked glycosyl cysteine acs.org

Endogenous Formation and Cellular Processes

Formation in Protein Aging and Post-Translational Modifications

Dehydroalanine is not directly encoded by DNA but arises within proteins through post-translational modifications, particularly as a consequence of protein aging. frontiersin.org This modification is especially prevalent in long-lived proteins, such as the crystallins found in the ocular lens, where protein turnover is minimal. frontiersin.org The formation of Dha in these tissues is a spontaneous process of protein degradation that accumulates with age and is associated with age-related diseases like cataracts. frontiersin.org

The primary chemical pathway for Dha formation is a β-elimination reaction. This reaction can occur from several amino acid precursors:

From Serine/Phosphoserine: Phosphorylated serine residues are particularly susceptible. The phosphate (B84403) group acts as a good leaving group, facilitating its elimination to form the Dha double bond. frontiersin.org

From Cysteine: Cysteine residues can also undergo β-elimination of hydrogen sulfide (B99878) to yield Dha. This conversion has been identified as a common PTM in human serum albumin. frontiersin.orgnih.gov

Once formed, the highly reactive Dha residue can participate in further reactions, leading to irreversible protein-protein crosslinks. frontiersin.org It can react with nucleophilic side chains of other amino acids, such as the ε-amino group of lysine to form lysinoalanine or the thiol group of cysteine to form lanthionine. frontiersin.org These crosslinks contribute to protein aggregation, insolubility, and loss of function, which are hallmarks of aging tissues and are implicated in the light scattering observed in cataracts. frontiersin.org Studies have shown that the levels of Dha-modified peptides are significantly higher in aged and cataractous lenses compared to young, transparent lenses. frontiersin.org

Radical Scavenging and Antioxidant Mechanisms

While not a classical antioxidant in the same vein as vitamins C or E, dehydroalanine exhibits reactivity towards free radicals, suggesting a role in redox processes. The electron-deficient double bond in Dha can react with radical species, effectively scavenging them. nih.gov

Research using electron spin resonance (ESR) spin trapping has demonstrated that N-substituted dehydroalanine compounds react with and scavenge hydroxyl radicals (•OH), one of the most damaging reactive oxygen species in biological systems. nih.gov The mechanism involves the addition of the hydroxyl radical to the capto-dative site (the double bond) of the dehydroalanine molecule, which results in the formation of a more stable carbon-centered free radical. nih.gov By reacting with these highly damaging radicals, Dha can potentially mitigate oxidative stress. nih.gov

The formation of dehydroalanine itself can be initiated by radical processes. Thiyl radicals (RS•), generated from cysteine residues, can abstract a hydrogen atom from their own α-carbon. researchgate.net This intramolecular hydrogen transfer leads to the formation of a carbon-centered radical, which can then undergo β-elimination of a thiol radical (HS•) to form a Dha residue. researchgate.net This indicates a complex interplay where radical reactions can both generate and be quenched by the dehydroalanine moiety.

Table 2: Reactivity of Dehydroalanine with Radical Species
Radical SpeciesInteraction with DehydroalanineOutcomeReference
Hydroxyl Radical (•OH)Addition to the C=C double bondFormation of a carbon-centered radical; scavenging of •OH nih.gov
Thiyl Radical (CysS•)Can initiate the formation of Dha from Cysteine via H-abstractionGeneration of Dha residue in a protein researchgate.net

Applications of Z Dehydro Ala Oh in Medicinal and Material Sciences

Advanced Materials and Supramolecular Assemblies

The incorporation of dehydroamino acid residues, such as dehydroalanine (B155165), into peptide structures significantly alters their physical and chemical properties. This modification can lead to increased conformational rigidity, enhanced resistance to enzymatic hydrolysis, and unique self-assembly behaviors, making them ideal building blocks for sophisticated biomaterials nih.govresearchgate.netmdpi.comnih.govrsc.org. Z-dehydro-Ala-OH, as a protected dehydroalanine derivative, serves as a valuable monomer in the synthesis of these advanced materials.

Dehydropeptide Hydrogels and Nanostructures

Dehydropeptides, including those derived from this compound, are capable of self-assembling into ordered supramolecular structures, most notably hydrogels and various nanostructures like nanotubes, nanoparticles, and nanospheres nih.govresearchgate.netmdpi.comnih.govrsc.orgnih.govrsc.org. These self-assembly processes are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces mdpi.comnih.govrsc.orgnih.gov. The resulting hydrogels often mimic the properties of the extracellular matrix (ECM), making them highly suitable for biomedical applications nih.govnih.govsciforum.netnih.govmdpi.com.

Studies have shown that these dehydropeptide-based hydrogels can encapsulate and sustainably release various molecules, including anti-cancer drugs like curcumin (B1669340) and doxorubicin (B1662922) nih.govsciforum.netsciforum.netresearchgate.netua.pt. The self-assembled structures, often characterized by fibrillar networks observed through techniques like Scanning Transmission Electron Microscopy (STEM), contribute to their efficacy as drug delivery vehicles mdpi.comua.ptmdpi.comresearchgate.net. Furthermore, the incorporation of dehydroamino acids has been shown to enhance the stability of these nanostructures against enzymatic degradation, a critical advantage for in vivo applications researchgate.netnih.govrsc.orgroyalsociety.orgmagtech.com.cn.

Table 1: Examples of Dehydropeptide Hydrogelators and Their Properties

Compound ExampleCapping GroupDehydroamino AcidMinimum Gelation Concentration (wt%)Key PropertiesReference
Cbz-l-Phe-ΔPhe-OHCbz (Z)ΔPhe0.1Forms hydrogels, drug delivery properties (curcumin, doxorubicin), stable to proteolysis, non-cytotoxic to HEK293T cells. nih.govsciforum.netsciforum.netresearchgate.net
Cbz-l-Tyr-ΔPhe-OHCbz (Z)ΔPhe0.2Forms hydrogels, drug delivery properties, stable to proteolysis. nih.govresearchgate.net
Cbz-l-Met-ΔPhe-OHCbz (Z)ΔPhe0.2Forms hydrogels, drug delivery properties, stable to proteolysis. nih.govresearchgate.net
H-β-Phe-ΔPhe-OHUncappedΔPheNot specifiedForms nanotubes, stable to temperature and proteases, non-cytotoxic to HeLa and L929 cells. nih.gov
Naproxen-capped dehydrodipeptidesNaproxenVarious0.4-0.6Efficacious hydrogelators, resistant to proteolysis, potential drug delivery systems, retained NSAID activity of naproxen. rsc.orgua.ptreading.ac.uk
Cbz-L-Lys(Cbz)-L,D-Asp-∆Phe-OHCbz (Z)ΔPhe0.1Forms hydrogels with exceptional elasticity and self-healing properties, fibrillar 3D network. mdpi.comresearchgate.net

Note: Cbz refers to the benzyloxycarbonyl protecting group.

Potential in Tissue Engineering and Cell Biology Applications

The biomimetic nature and tunable properties of dehydropeptide-based hydrogels make them highly attractive for applications in tissue engineering and cell biology nih.govresearchgate.netnih.govrsc.orgnih.govsciforum.netnih.gov. These materials can serve as scaffolds that support cell adhesion, proliferation, and differentiation, closely mimicking the natural extracellular matrix nih.govnih.govnih.govmdpi.com.

Research has shown that dehydropeptide hydrogels can support three-dimensional (3D) cell growth and proliferation. For instance, hydrogels based on dehydropeptides have demonstrated low toxicity and cell growth-promoting properties, making them promising candidates for tissue engineering applications nih.gov. Studies involving dehydrodipeptides like H-β-Phe-ΔPhe-OH have shown non-cytotoxicity to cell lines such as HeLa and L929, even at concentrations up to 250 μM nih.gov. Furthermore, dehydropeptide hydrogels functionalized with cell-binding motifs, such as the RGD sequence, have been developed to enhance cell adhesion and interaction with specific cell receptors, which is crucial for tissue regeneration mdpi.comua.ptroyalsocietypublishing.orgnih.gov.

The inherent stability of dehydropeptides against enzymatic degradation is a significant advantage for long-term cell culture and in vivo tissue engineering applications, as it ensures the structural integrity of the scaffold researchgate.netnih.govrsc.orgroyalsociety.org. The ability to tailor the self-assembly process and the mechanical properties of these hydrogels allows for the creation of sophisticated biomaterial platforms that can guide cell behavior and tissue development.

Future Research Directions and Translational Perspectives for Z Dehydro Ala Oh

Development of Novel Synthetic Methodologies for Complex Derivatives

While foundational methods for synthesizing dehydroalanine (B155165) derivatives exist, future research is geared towards creating more efficient, scalable, and versatile strategies to access complex molecular architectures. The development of novel synthetic routes is crucial for expanding the chemical space of Z-dehydro-Ala-OH derivatives and enabling their use in a broader range of applications.

Recent advancements have moved beyond traditional multi-step procedures, which often involve harsh conditions or generate significant waste. nih.govnih.gov Key areas of innovation include one-pot reactions, organocatalysis, and metal-catalyzed cross-coupling reactions.

One-Pot Synthesis: A significant step forward is the development of one-pot procedures that combine multiple reaction steps without isolating intermediates. For instance, a practical one-pot synthesis of dehydroalanine esters has been achieved through a Cs₂CO₃-mediated simultaneous esterification and elimination process, starting from readily available N-protected serines. researchgate.net This method simplifies operations and improves reagent economy, making it suitable for large-scale preparation. researchgate.netnih.gov

Proline-Catalyzed Aldol (B89426) Condensation: Organocatalysis offers an environmentally benign approach. A general protocol using proline as a catalyst for the aldol condensation of a glycine (B1666218) Schiff base with various aldehydes has been developed. acs.org This method delivers Z-configured α,β-dehydroamino ester derivatives in high yields and is notable for its high stereoselectivity, which is crucial for biological applications. nih.govacs.org

Palladium-Catalyzed C-H Functionalization: Late-stage functionalization of peptides is a powerful tool for diversifying molecular structures. A palladium-catalyzed C(sp²)–H arylation of dehydroalanine-containing peptides with arylthianthrenium salts has been reported. acs.org This reaction proceeds under mild, base-free conditions and allows for the efficient coupling of various drug scaffolds and bioactive molecules to peptides, highlighting its potential in pharmaceutical chemistry. acs.org

These emerging methodologies provide powerful tools for creating a diverse library of this compound derivatives with tailored properties.

Table 1: Comparison of Novel Synthetic Methodologies for Dehydroalanine Derivatives
MethodologyKey FeaturesStarting MaterialsReported AdvantagesReference
One-Pot Esterification/EliminationCs₂CO₃-mediated, simultaneous reactionN-protected serines, haloalkanesSimplified operation, reagent economy, scalable researchgate.net
Proline-Catalyzed Aldol CondensationOrganocatalytic, high Z-selectivityGlycine Schiff base, various aldehydesHigh yield, stereoselective, environmentally benign acs.org
Palladium-Catalyzed C(sp²)–H ArylationLate-stage functionalization, mild conditionsDehydroalanine-peptides, arylthianthrenium saltsEnables coupling of complex molecules, base-free acs.org

Elucidation of Undiscovered Biological Roles and Pathways

The biological significance of dehydroalanine residues, including this compound, is an expanding area of research. Naturally occurring in microbial peptides like the antibiotic nisin, dehydroalanine's reactivity is key to its function. wikipedia.orgnih.gov Future studies aim to uncover new biological roles and the pathways in which this unique amino acid participates.

The electrophilic nature of the α,β-unsaturated carbonyl system in dehydroalanine makes it a potent Michael acceptor, allowing it to react with biological nucleophiles such as the thiol group of cysteine. nih.govresearchgate.net This reactivity is central to several known and potential biological functions:

Mimicry of Post-Translational Modifications (PTMs): Dehydroalanine serves as a versatile chemical handle for installing mimics of natural PTMs. researchgate.netox.ac.uk By reacting a site-specifically incorporated dehydroalanine residue with various nucleophiles, researchers can generate analogues of phosphorylation, glycosylation, lipidation, and lysine (B10760008) methylation and acetylation. researchgate.netox.ac.uk This "post-translational chemical mutagenesis" provides access to homogeneously modified proteins, facilitating studies on the biological impact of specific PTMs. ox.ac.ukox.ac.uk

Enzyme Inhibition and Pathway Interrogation: The ability of dehydroalanine to form covalent bonds with nucleophilic residues in enzyme active sites makes it a candidate for designing enzyme inhibitors. chemimpex.comresearchgate.net This irreversible binding can be exploited to study enzyme mechanisms and to develop therapeutic agents that target specific enzymatic pathways. chemimpex.comresearchgate.net

Biosynthetic Intermediate: In nature, dehydroalanine is a key intermediate in the biosynthesis of lanthipeptides, where the intramolecular addition of a cysteine thiol to a dehydroalanine residue forms the characteristic lanthionine (B1674491) thioether bridges. nih.govnih.gov It is also an intermediate in the enzymatic conversion of phosphoserine to selenocysteine (B57510). rsc.orgrsc.org Understanding these pathways could inspire novel bioengineering and synthetic biology approaches.

Future research will likely focus on identifying new proteins and pathways that are regulated by dehydroalanine or its metabolites and leveraging its unique reactivity to develop chemical probes for studying complex biological processes. nih.gov

Integration into Advanced Therapeutic Modalities

The unique properties of this compound and its derivatives, such as increased proteolytic stability and conformational rigidity, make them attractive building blocks for advanced therapeutic modalities. nih.govnih.gov A particularly promising application is in the development of smart biomaterials, especially hydrogels for drug delivery.

Peptide-based hydrogels are valued for their biocompatibility and similarity to the natural extracellular matrix. nih.gov Incorporating dehydroamino acids like this compound can enhance their properties:

Controlled Drug Release: Hydrogels formed from dehydropeptides can encapsulate both hydrophobic and hydrophilic drug molecules and release them in a sustained manner. nih.gov This is crucial for maintaining therapeutic drug concentrations over time while minimizing systemic toxicity. youtube.com

Injectable and Self-Healing Systems: Certain dehydrodipeptides have been shown to form injectable hydrogels with self-healing properties. nih.govnih.gov These materials can be administered non-invasively and can reform their structure after shear-induced disruption, making them ideal for targeted delivery to specific sites within the body. nih.govyoutube.com

Targeted Cancer Therapy: The development of dehydropeptide-based nanocarriers and hydrogels offers new possibilities for targeted cancer therapy. These systems can be designed to respond to stimuli prevalent in the tumor microenvironment or to incorporate ligands that bind to receptors overexpressed on cancer cells. nih.gov For example, a hydrogel containing an antineoplastic drug was shown to significantly control tumor growth in animal models. nih.gov

The integration of this compound into these advanced systems could lead to the development of next-generation therapies for a range of diseases, from cancer to chronic inflammatory conditions. nih.govfrontiersin.org

Table 2: Dehydropeptide-Based Hydrogels in Therapeutic Applications
Dehydropeptide SystemKey PropertiesTherapeutic ApplicationReference
LeuΔPhe DipeptideInjectable, self-healing, high mechanical strengthControlled release of anticancer drugs (e.g., mitoxantrone) nih.gov
Npx-l-Trp-Z-ΔAla-OHSelf-healing, injectableDelivery of hydrophobic cancer drugs nih.gov
General DehydropeptidesIncreased resistance to proteolysis, conformational constraintPlatforms for drug delivery and tissue engineering nih.gov

Scaled-Up Synthesis and Industrial Applications

The transition of this compound from a laboratory curiosity to a widely used chemical building block depends on the development of robust and scalable synthetic methods. While many traditional syntheses of dehydroalanine derivatives are complex, recent innovations are paving the way for larger-scale production. researchgate.netsigmaaldrich.com

Methodologies such as the one-pot synthesis from N-protected serines and electrochemical oxidation have shown promise for gram-scale and even decagram-scale production. nih.govresearchgate.net The use of readily available starting materials and simpler, more efficient reaction setups are key advantages for industrial feasibility. researchgate.netresearchgate.net For example, a one-pot synthesis of N-Boc dehydroalanine isopropyl ester was successfully performed on a 100-gram scale. nih.gov Similarly, an electrochemical method using simple graphite (B72142) electrodes in an open-to-air setup was used to produce N-Boc-ΔAla-OMe on a decagram scale. researchgate.net

The primary industrial applications for this compound and its derivatives currently lie in the following areas:

Pharmaceutical Research and Development: As a versatile precursor for creating modified peptides and unnatural amino acids with enhanced stability and novel biological activities. acs.orgchemimpex.com

Bioconjugation: For attaching biomolecules to drugs or imaging agents to improve their specificity and efficacy in targeted therapies. chemimpex.com

Biomaterials Science: In the creation of advanced hydrogels and other materials for drug delivery, tissue engineering, and regenerative medicine. nsf.gov

As scalable synthesis methods become more refined and the biological utility of this compound is further demonstrated, its adoption in commercial applications, particularly in the production of peptide-based therapeutics and advanced biomaterials, is expected to grow.

Q & A

Basic Research Questions

Q. How is Z-dehydro-Ala-OH synthesized and characterized in laboratory settings?

  • Methodological Answer : The synthesis typically involves dehydrating a precursor like Z-protected alanine under controlled conditions (e.g., using Burgess reagent or POCl₃). Characterization requires a combination of spectroscopic techniques:

  • NMR : Confirm the presence of the dehydro group (δ 5.0–6.0 ppm for vinyl protons) and Z-configuration via coupling constants .
  • IR : Detect α,β-unsaturated carbonyl stretching (~1680–1720 cm⁻¹) .
  • Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns .
  • HPLC : Assess purity (>95% recommended for reproducibility) .
    • Key Consideration : Document reaction conditions (temperature, solvent, catalyst) meticulously to ensure reproducibility .

Q. What are the key challenges in maintaining the stability of this compound during storage?

  • Methodological Answer : Stability depends on:

  • Storage Conditions : Lyophilized forms stored at -20°C under inert gas (e.g., argon) minimize hydrolysis and oxidation .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) to prevent nucleophilic attack on the dehydro bond .
  • Monitoring : Regular HPLC or TLC analysis to detect degradation products .

Q. How does the dehydro group in this compound influence its reactivity in peptide synthesis?

  • Methodological Answer : The α,β-unsaturated carbonyl system increases electrophilicity, enabling:

  • Michael Additions : Useful for conjugating thiol-containing peptides .
  • Reduced Nucleophilicity : Requires activating agents (e.g., HATU, DCC) for amide bond formation .
  • Comparative Studies : Contrast coupling efficiency with non-dehydro analogs using kinetic assays .

Advanced Research Questions

Q. What experimental strategies resolve contradictory data on this compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Studies : Perform stability assays across a pH range (2–12) with buffers (e.g., phosphate, Tris) .
  • Analytical Tools : Use NMR to track structural changes (e.g., hydrolysis via loss of vinyl protons) and HPLC to quantify degradation .
  • Statistical Validation : Apply ANOVA to assess significance of degradation rates between conditions .
  • Literature Reconciliation : Cross-reference findings with prior studies, noting variables like temperature or ionic strength discrepancies .

Q. How can computational methods predict this compound’s reactivity in peptide coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to identify energy barriers for amide bond formation .
  • MD Simulations : Predict solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Experimental Correlation : Validate computational predictions with kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What are the challenges in designing enantioselective synthesis routes for this compound?

  • Methodological Answer :

  • Chiral Catalysts : Screen organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) for asymmetric induction .
  • Kinetic vs. Thermodynamic Control : Optimize reaction time and temperature to favor desired enantiomer .
  • Analytical Validation : Use chiral HPLC or CD spectroscopy to confirm enantiomeric excess .

Data Presentation Guidelines

  • Tables : Include comparative data (e.g., stability across pH, coupling efficiencies) with error margins .
    Example:

    Condition (pH)Degradation Rate (%/h)Analytical Method
    3.02.1 ± 0.3HPLC
    7.40.5 ± 0.1NMR
  • Figures : Illustrate reaction mechanisms or spectroscopic profiles (e.g., NMR/IR peaks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.